N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
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Description
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14486753 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3406-8196 is the Lymphocytic Choriomeningitis Virus (LCMV) . This virus is a member of the Arenaviridae family and is known to cause hemorrhagic fever disease in humans .
Mode of Action
F3406-8196 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to affect the transmembrane domain of GP2, with residue M437 being critical for virus susceptibility to F3406-8196 .
Biochemical Pathways
The compound’s action on the LCMV glycoprotein GP2 disrupts the virus’s ability to enter host cells and initiate replication. This disruption of the viral life cycle prevents the spread of the virus, thereby mitigating the effects of the infection .
Pharmacokinetics
Pharmacokinetic studies are an integral part of drug development and provide crucial information about a drug’s absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact a drug’s bioavailability, efficacy, and safety profile .
Result of Action
The inhibition of LCMV entry into host cells by F3406-8196 results in a decrease in viral replication. This leads to a reduction in the spread of the virus and potentially mitigates the symptoms of the infection .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c1-11-12(2)24-25(13(11)3)18-5-4-15(10-22-18)19(26)23-9-14-6-16(20)8-17(21)7-14/h4-8,10H,9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUKQDUDHRNHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.